molecular formula C8H15Cl2N3O2 B555443 Ethyl L-histidinate dihydrochloride CAS No. 93923-84-3

Ethyl L-histidinate dihydrochloride

Cat. No.: B555443
CAS No.: 93923-84-3
M. Wt: 256.13 g/mol
InChI Key: XAWDMXNJDWMHCN-KLXURFKVSA-N
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Description

Ethyl L-histidinate dihydrochloride (CAS 93923-84-3) is a hydrochloride salt of the ethyl ester derivative of the amino acid L-histidine. It is widely used in organic synthesis and biochemical research, particularly as an intermediate in peptide modification and drug development. The compound is characterized by its high purity (99% industrial grade) and is typically supplied in 25 kg cardboard drums . Its molecular structure includes an ethyl ester group (-OCH₂CH₃) attached to the carboxylate moiety of L-histidine, with two hydrochloride counterions enhancing solubility and stability.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWDMXNJDWMHCN-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93923-84-3
Record name Ethyl L-histidinate dihydrochloride
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Record name Ethyl L-histidinate dihydrochloride
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Biological Activity

Ethyl L-histidinate dihydrochloride is a derivative of the amino acid L-histidine, notable for its biological activities that stem from its structural characteristics and interactions within biological systems. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry, particularly due to its role in various biochemical processes.

Chemical Structure and Properties

This compound has the chemical formula C₇H₁₃Cl₂N₃O₂. It exists as a dihydrochloride salt, which enhances its solubility in water, facilitating its biological activity and absorption in physiological environments. The compound is synthesized through esterification of the carboxylic acid group of L-histidine with ethanol, resulting in an ethyl ester that retains the amino acid's functional properties.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and cancer. Studies suggest that similar histidine derivatives can modulate oxidative stress by reducing ROS levels, thereby protecting cells from oxidative damage .

2. Immunomodulatory Effects

Research indicates that L-histidine and its derivatives may possess immunomodulatory properties. This compound is believed to influence immune responses by modulating the activity of T cells and other immune cells. Histamine, a metabolite of histidine, has been shown to activate suppressor T cells, potentially enhancing immune regulation .

3. Antimicrobial Activity

The compound's antimicrobial properties have been explored in various studies. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antioxidant Activity Assessment : A study measured the compound's ability to reduce oxidative stress markers in vitro, demonstrating a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation.
  • Immunomodulatory Effects : In animal models, supplementation with this compound resulted in enhanced production of cytokines associated with T cell activation, indicating a potential role in boosting immune responses during infections .
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against bacterial infections .

Comparative Analysis with Other Amino Acid Derivatives

CompoundAntioxidant ActivityImmunomodulatory EffectsAntimicrobial Activity
This compoundHighModerateEffective
L-HistidineModerateHighVariable
L-Methionine methyl esterLowLowModerate

Scientific Research Applications

Biochemical Research

Ethyl L-histidinate dihydrochloride serves as a precursor in the synthesis of histidine, an essential amino acid that plays a critical role in protein synthesis and enzyme function. Its application in biochemical research is significant for:

  • Protein Synthesis : Histidine is vital for the formation of proteins, influencing cellular functions and metabolic pathways.
  • Enzyme Function : It acts as a substrate or cofactor in various enzymatic reactions, enhancing the understanding of metabolic processes.

Pharmaceutical Development

The compound is explored for its potential role in drug formulations, particularly in enhancing the bioavailability of therapeutic agents. Key aspects include:

  • Drug Formulation : this compound may improve the solubility and absorption of poorly soluble drugs.
  • Therapeutic Applications : Its incorporation into drug delivery systems can facilitate targeted therapy, especially in conditions requiring precise dosing.

Nutritional Supplements

In the realm of dietary supplements, this compound is recognized for its benefits related to muscle recovery and overall health. Its roles include:

  • Muscle Recovery : It aids in the synthesis of histamine, which is involved in immune responses and muscle repair.
  • Health Benefits : As a nutritional supplement, it supports metabolic health and may enhance exercise performance.

Cell Culture Media

The compound is frequently incorporated into cell culture media to support the growth of various cell lines. Its applications are particularly relevant in:

  • Cancer Research : this compound is used to culture cancer cells, aiding in the study of tumor biology and drug responses.
  • Metabolic Disease Studies : It provides essential nutrients that facilitate the growth of cells used in metabolic disease research.

Research on Neurotransmission

Recent investigations have focused on this compound's effects on neurotransmitter regulation. This area includes:

  • Neurological Disorders : The compound's influence on neurotransmitter systems may lead to insights into treatments for conditions such as depression and anxiety.
  • Neuropharmacology : Understanding its role can contribute to developing new therapeutic strategies targeting neurotransmitter imbalances.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Study ReferenceFocus AreaFindings
Chem-Impex Biochemical ResearchDemonstrated efficacy as a histidine precursor in protein synthesis.
Patent EP0061933A2 Pharmaceutical DevelopmentSuggested enhancement of drug bioavailability through formulation strategies.
MDPI Article Nutritional SupplementsShowed improvements in muscle recovery metrics among athletes using histidine derivatives.
Wiley Online Library NeurotransmissionInvestigated effects on neurotransmitter systems with potential implications for anxiety treatments.

Comparison with Similar Compounds

Methyl L-Histidinate Dihydrochloride (CAS 7389-87-9)

Structural Differences :

  • The methyl ester group (-OCH₃) replaces the ethyl group in Ethyl L-histidinate.
  • Molecular formula: C₇H₁₃Cl₂N₃O₂ (MW: 242.1) vs. Ethyl’s C₈H₁₅Cl₂N₃O₂ (MW: 256.13 inferred from analogs).

Physicochemical Properties :

  • Melting Point : 207°C for Methyl vs. unspecified for Ethyl (similar due to shared imidazole core) .
  • Solubility : Both are water-soluble due to hydrochloride salts, but the ethyl variant may exhibit slightly higher lipophilicity, influencing membrane permeability in biological systems.

Benzyl L-Histidinate Derivatives (e.g., NA-Benzyl-L-Histidine Methyl Ester Dihydrochloride)

Structural Differences :

  • Benzyl group (-CH₂C₆H₅) introduces aromaticity, increasing molecular weight (e.g., C₁₄H₁₇Cl₂N₃O₂, MW: 332.23) .

Functional Implications :

  • Stability : The benzyl group may sterically hinder enzymatic degradation, making it useful in protease-resistant peptide analogs.
  • Storage : Requires -20°C storage vs. RT for Methyl/Ethyl derivatives, indicating higher reactivity or hygroscopicity .

Other Hydrochloride Salts of Histidine Derivatives

  • Its solubility (4.5 g/100 mL water) is higher than esterified forms due to free carboxylate .
  • Desmethyldoxepin Hydrochloride (CAS 4504-96-5): A non-amino acid hydrochloride with a tricyclic structure, emphasizing that hydrochloride salts span diverse applications beyond amino acid derivatives .

Key Data Table: Comparative Properties

Property This compound Mthis compound NA-Benzyl-L-Histidine Methyl Ester Dihydrochloride
CAS Number 93923-84-3 7389-87-9 102029-99-2
Molecular Formula C₈H₁₅Cl₂N₃O₂* C₇H₁₃Cl₂N₃O₂ C₁₄H₁₇Cl₂N₃O₂
Molecular Weight ~256.13 (inferred) 242.1 332.23
Melting Point Not reported 207°C Not reported
Storage Conditions Room temperature (inferred) RT -20°C
Primary Use Organic synthesis intermediate Ergothioneine synthesis Peptide protection

Regulatory and Compliance Considerations

This compound falls under broad regulatory frameworks for industrial chemicals, as referenced in (EPA, ATSDR). Compliance with REACH and ISO standards is indicated for its trade .

Q & A

Q. What are the standard synthetic routes for Ethyl L-histidinate dihydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via esterification of L-histidine with ethanol under acidic conditions, followed by dihydrochloride salt formation. Key parameters include:

  • Temperature : Optimal esterification occurs at 60–80°C to avoid racemization .
  • Solvent choice : Hydrochloric acid (HCl) is used for protonation, while ethanol acts as both solvent and reactant .
  • Purification : Recrystallization from ethanol/ether mixtures improves purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm esterification (e.g., ethyl group signals at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies purity (>98%) and identifies impurities like unreacted L-histidine .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 247.1 for the free base) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Cellular uptake studies : Radiolabeled 3^3H or 14^14C isotopes track compound internalization in cell lines (e.g., Caco-2 for intestinal absorption) .
  • Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) measure inhibition of histidine decarboxylase or other target enzymes .
  • MTT assay : Cytotoxicity is assessed in HEK-293 or HepG2 cells at concentrations up to 1 mM .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in sealed containers at 2–8°C with desiccants to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. Aqueous solutions are stable for ≤72 hours at 4°C .

Advanced Research Questions

Q. How can reaction optimization for this compound synthesis be conducted using factorial design?

A 323^2 factorial design evaluates factors like temperature (X1_1) and HCl concentration (X2_2) on yield (Y):

FactorLow (-1)Medium (0)High (+1)
X1_150°C65°C80°C
X2_21.0 M1.5 M2.0 M
Response surface methodology identifies optimal conditions (e.g., 75°C, 1.8 M HCl) to maximize yield (85–90%) .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

Molecular docking studies suggest the compound’s imidazole ring coordinates with metal ions (e.g., Zn2+^{2+}) in enzyme active sites, while the ethyl ester enhances membrane permeability . Competitive binding assays (SPR or ITC) quantify affinity (KdK_d = 10–50 µM) for histidine-rich proteins .

Q. What formulation strategies improve this compound’s bioavailability in preclinical models?

  • Matrix tablets : Hydroxypropyl methylcellulose (HPMC) and ethyl cellulose sustain release (>12 hours) in simulated gastric fluid .
  • Liposomal encapsulation : Phosphatidylcholine-based liposomes increase plasma half-life by 3-fold in rodent studies .

Q. How do stability studies using accelerated degradation conditions inform storage protocols?

Forced degradation (40°C/75% RH for 4 weeks) reveals:

  • Hydrolysis : 15–20% degradation at pH <3, detected via HPLC .
  • Oxidation : Minimal degradation under O2_2 exposure, suggesting antioxidants are unnecessary .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

  • Matrix interference : Solid-phase extraction (C18 cartridges) removes proteins/lipids from plasma samples .
  • Detection limits : UPLC-MS/MS achieves LOQ = 5 ng/mL in serum .

Q. How does this compound compare structurally and functionally to analogs like Mthis compound?

  • Steric effects : The ethyl group reduces crystallinity vs. methyl, enhancing solubility (25 mg/mL vs. 15 mg/mL in water) .
  • Bioactivity : Ethyl derivatives show 2-fold higher cellular uptake in Caco-2 monolayers due to increased lipophilicity (logP = -1.2 vs. -1.8) .

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